molecular formula C13H11FN4O2S B2679565 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one CAS No. 2309185-97-3

1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one

Cat. No.: B2679565
CAS No.: 2309185-97-3
M. Wt: 306.32
InChI Key: HPCZEUXNYSZIGH-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is a synthetic organic compound that features a fluoropyrimidine moiety, a thiophene ring, and a piperazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluoropyrimidine Moiety: Starting with a pyrimidine derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Piperazinone Formation: The piperazinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety might interact with nucleic acids or proteins, while the thiophene ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-2-carbonyl)piperazin-2-one
  • 1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one
  • 1-(5-Fluoropyrimidin-2-yl)-4-(benzoyl)piperazin-2-one

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is unique due to the specific positioning of the thiophene ring and the fluoropyrimidine moiety, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCZEUXNYSZIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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